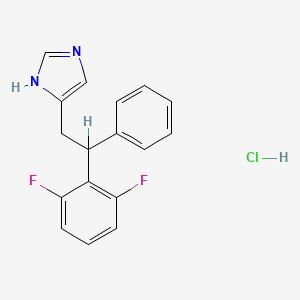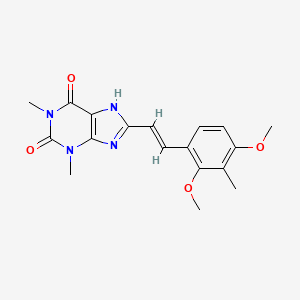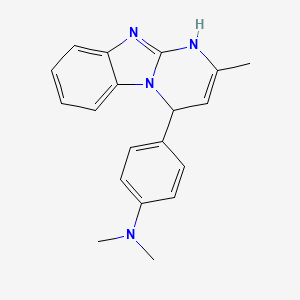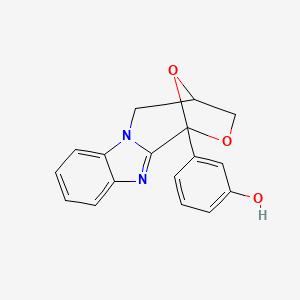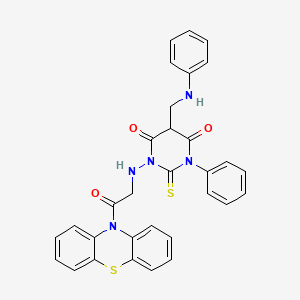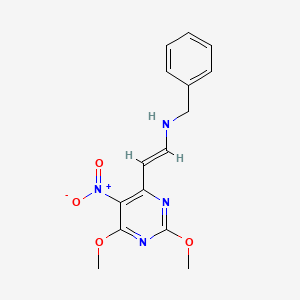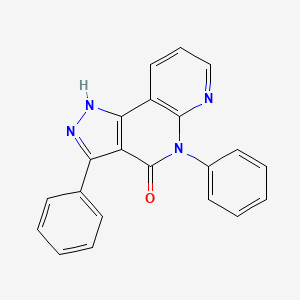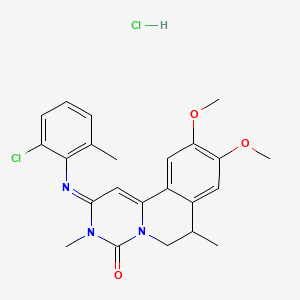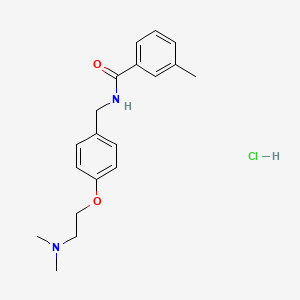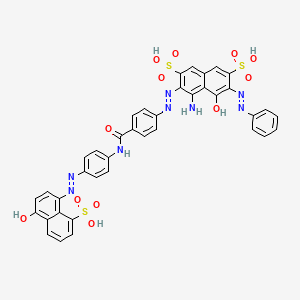
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines elements of pyridine, oxazine, and morpholine, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazine core, followed by the introduction of the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall production process.
化学反応の分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, thereby influencing their activity.
類似化合物との比較
Similar Compounds
- 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- tert-Butylamine
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride stands out due to its unique combination of structural elements. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
86979-78-4 |
|---|---|
分子式 |
C13H22Cl3N3O2 |
分子量 |
358.7 g/mol |
IUPAC名 |
4-(2-morpholin-4-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C13H19N3O2.3ClH/c1-2-12-13(14-3-1)16(8-11-18-12)5-4-15-6-9-17-10-7-15;;;/h1-3H,4-11H2;3*1H |
InChIキー |
HLNXUUXFJUWDLJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


